molecular formula C6H12N2O B099726 3-Aminoazepan-2-one CAS No. 17929-90-7

3-Aminoazepan-2-one

Cat. No.: B099726
CAS No.: 17929-90-7
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoazepan-2-one: is a seven-membered heterocyclic compound with the molecular formula C6H12N2O 3-aminohexahydro-2H-azepin-2-one . This compound is characterized by the presence of an amino group at the third position and a lactam (cyclic amide) structure. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Synthesis: A common method for synthesizing 3-aminoazepan-2-one involves the use of 1,4-protected piperazine-2,5-diones and alkynes as starting materials. The reaction proceeds through Michael addition, nucleophilic attack on an amide group, and keto-enol tautomerization. The reaction conditions vary depending on the protecting groups used.

    Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Aminoazepan-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3-Aminoazepan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and pathways.

Medicine:

    Pharmaceuticals: this compound is a key intermediate in the synthesis of certain pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry:

Mechanism of Action

The mechanism of action of 3-aminoazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in pharmaceuticals, it may interact with neurotransmitter receptors to exert its effects on the central nervous system .

Comparison with Similar Compounds

  • 3-Amino-1-azacycloheptan-2-one
  • 3-Amino-2-oxohomopiperidine
  • 3-Amino-e-caprolactam

Comparison:

Properties

IUPAC Name

3-aminoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWUOGIPSRVRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883255
Record name 2H-Azepin-2-one, 3-aminohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-42-1, 17929-90-7
Record name 3-Aminoazepan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, 3-aminohexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17929-90-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Azepin-2-one, 3-aminohexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Azepin-2-one, 3-aminohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminohexahydro-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

50 mmols of L-lysine hydrochloride 1 is neutralized with 50 mmols of NaOH and then 200 ml of ethanol is added. This mixture is heated to 200° C. for eight hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 47%.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

30 mmols of L-lysine hydrochloride 1 is neutralized with 30 mmols of NaOH and then 270 mmols of Al2O3 is added, followed by the addition of 120 ml of 1-butanol. This mixture is heated to 117° C. and is refluxed for six hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 92%.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Al2O3
Quantity
270 mmol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

300 mmols of L-lysine hydrochloride 1 is neutralized with 300 mmols of NaOH and then 1.2 L of 1,2-propanediol is added. This mixture is heated to 187° C. and is refluxed for 2 hours after removing about the 10% of the solvent when the reaction is first brought to reflux. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 96%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mmol
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminoazepan-2-one
Reactant of Route 2
3-Aminoazepan-2-one
Reactant of Route 3
3-Aminoazepan-2-one
Reactant of Route 4
3-Aminoazepan-2-one
Reactant of Route 5
3-Aminoazepan-2-one
Reactant of Route 6
3-Aminoazepan-2-one
Customer
Q & A

Q1: What is a significant challenge in synthesizing 3-Aminoazepan-2-one, and how does the research presented in the first paper address this?

A1: Synthesizing polysubstituted this compound derivatives, specifically those with various functional groups attached to the seven-membered ring, can be challenging. The first paper [] introduces a novel "one-pot" synthesis method that streamlines this process. This method utilizes readily available starting materials – 1,4-protected piperazine-2,5-diones and alkynes – and proceeds through a series of reactions including Michael addition and a unique nucleophilic attack on the amide group. Notably, the research highlights the crucial role of protecting groups and the base used in influencing the reaction's efficiency. For instance, alkanoyl protecting groups with cesium carbonate or benzoyl protecting groups with triethylamine proved effective, while benzyl or allyl groups hindered the reaction []. This approach offers a more efficient and controlled route to access diverse this compound derivatives for further investigation.

Q2: The second paper focuses on the synthesis of a key intermediate for Besifloxacin hydrochloride. What is the significance of the method described in the context of pharmaceutical applications?

A2: Besifloxacin hydrochloride is a commercially important antibiotic, and its synthesis relies on the availability of enantiomerically pure (3R)-azepan-3-amine. The second paper [] details an improved method for producing this chiral amine starting from (3R)-3-aminoazepan-2-one. The researchers explored various reducing agents, including combinations like NaBH4/AlCl3 and NaBH4/CaCl2, and optimized reaction conditions to achieve high purity and yield of the desired (3R)-azepan-3-amine []. This advancement is particularly significant for pharmaceutical applications as it offers a more cost-effective and scalable approach to synthesizing a crucial building block for Besifloxacin hydrochloride, potentially leading to more efficient drug production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.